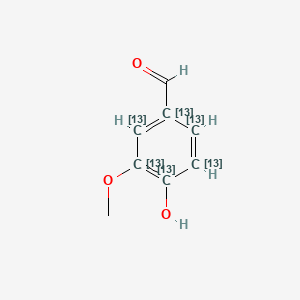

Vanillin-13C6

Description

Properties

IUPAC Name |

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOGOJBHIARFG-BOCFXHSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745797 | |

| Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-58-6 | |

| Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vanillin-13C6: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the chemical properties and applications of Vanillin-13C6, a key stable isotope-labeled internal standard for precise quantification in complex matrices.

This compound is a stable isotope-labeled form of vanillin, where six carbon atoms on the benzene ring are replaced with the heavy isotope, carbon-13. This isotopic enrichment makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to those of unlabeled vanillin, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response. This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols involving this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for its effective use in analytical methodologies.

| Property | Value | References |

| Chemical Formula | ¹³C₆C₂H₈O₃ | [1] |

| Molecular Weight | 158.10 g/mol | [2][3] |

| CAS Number (Labeled) | 201595-58-6 | [2][4] |

| CAS Number (Unlabeled) | 121-33-5 | [2] |

| Isotopic Purity | ≥99 atom % ¹³C | [3][5] |

| Chemical Purity | ≥98% | [2] |

| Form | Solid | [3][5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 81-83 °C | [3][5] |

| Boiling Point | 170 °C at 15 mmHg | [3][5] |

| Solubility | Soluble in ethanol, chloroform, and ether. Soluble in solutions of fixed alkali hydroxides. Sparingly soluble in water (1 g/100 mL at 25°C). | [6][7] |

| Mass Shift (M+) | +6 | [3][5] |

Core Applications in Research and Development

This compound serves as a critical tool in various analytical applications, primarily as an internal standard for accurate quantification.

Stable Isotope Dilution Analysis (SIDA)

The most prominent application of this compound is in Stable Isotope Dilution Analysis (SIDA), a highly accurate method for quantifying compounds in complex mixtures. In this technique, a known amount of this compound is added to a sample containing an unknown amount of natural vanillin. The labeled and unlabeled compounds are then extracted and analyzed together. Because they are chemically identical, they experience the same losses during sample preparation and ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, the concentration of the native vanillin in the original sample can be determined with high precision and accuracy.[4] This method is widely used in the food and beverage industry for authentication and quality control of vanilla flavoring.[8][9]

Pharmacokinetic and Metabolic Studies

In drug development, stable isotope-labeled compounds are utilized as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. While vanillin itself is not a common drug, the principles of using labeled compounds like this compound are transferable to drug molecules. Incorporating stable isotopes can help in quantifying drug candidates and their metabolites in biological matrices.[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the quantification of vanillin using this compound as an internal standard.

Quantification of Vanillin in Fragrant Vegetable Oils by HS-SPME-GC/MS

This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) for the analysis of vanillin in oil matrices.[4]

1. Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of unlabeled vanillin (e.g., 10.0 mg in 10 g of a vanillin-free oil like caprylic capric triglyceride) to create a high-concentration standard.

-

Similarly, prepare a stock solution of this compound.

-

Create a series of calibration standards by progressive dilution of the unlabeled vanillin stock solution. The concentration of the this compound internal standard should be kept constant across all calibration standards and samples (e.g., 500 μg/kg).[4]

2. Sample Preparation:

-

Accurately weigh a sample of the vegetable oil into a headspace vial.

-

Add a known amount of the this compound internal standard solution to the vial.

3. HS-SPME Procedure:

-

Place the vial in a heated autosampler.

-

Expose a solid-phase microextraction fiber to the headspace above the oil sample for a defined period to allow for the adsorption of volatile compounds, including vanillin and this compound.

4. GC/MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.

-

Separate the compounds on a suitable capillary column.

-

Detect the compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode.

5. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of vanillin to the peak area of this compound against the concentration of the vanillin standards.

-

Determine the concentration of vanillin in the unknown samples by using the peak area ratio from the sample and the calibration curve.

Quantification of Vanillin in Food Matrices by LC-MS/MS

This protocol describes a method for analyzing vanillin in various food products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Standards and Internal Standard:

-

Prepare stock and working standard solutions of vanillin and this compound in a suitable solvent such as methanol or acetonitrile.

2. Sample Extraction:

-

Homogenize the food sample.

-

Spike the homogenized sample with a known amount of this compound internal standard solution.

-

Perform a liquid-liquid extraction (e.g., with acetonitrile) or a solid-phase extraction (SPE) to isolate the analytes from the sample matrix.[6][7]

-

The extract may require further cleanup and concentration steps.

3. LC-MS/MS Analysis:

-

Inject the final extract into an LC-MS/MS system.

-

Separate the analytes using a suitable C18 or other appropriate liquid chromatography column with a gradient elution profile.

-

Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for both vanillin and this compound and monitoring for specific product ions after fragmentation.

4. Data Analysis:

-

As with the GC-MS method, create a calibration curve based on the peak area ratios of the analyte to the internal standard in the calibration standards.

-

Calculate the concentration of vanillin in the food samples based on their measured peak area ratios.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the use of this compound in quantitative analysis.

Caption: Workflow for quantitative analysis using this compound.

Caption: Principle of mass spectrometric detection for SIDA.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]

- 4. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Characterization of vanillin carbon isotope delta reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ttb.gov [ttb.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Vanillin-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Vanillin-¹³C₆, a crucial internal standard and tracer for a wide range of applications in the food, pharmaceutical, and environmental sciences. This document details a plausible synthetic pathway, methods for determining isotopic enrichment, and relevant quantitative data.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of natural vanilla flavor. Its synthetic counterpart is widely used as a flavoring agent. Vanillin-¹³C₆, in which the six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C, serves as an invaluable tool in analytical chemistry. Its use as an internal standard in mass spectrometry-based quantification assays allows for high accuracy and precision by correcting for matrix effects and variations in instrument response.[1] Furthermore, its application as a tracer enables the elucidation of metabolic pathways and reaction mechanisms. This guide outlines the synthesis of Vanillin-¹³C₆ and the analytical techniques employed to verify its isotopic purity.

Synthesis of Vanillin-¹³C₆

The most common and efficient synthetic route to Vanillin-¹³C₆ commences with a commercially available ¹³C₆-labeled precursor, typically Guaiacol-¹³C₆ (2-Methoxyphenol-¹³C₆).[2] The key transformation is the introduction of a formyl group (-CHO) onto the aromatic ring, para to the hydroxyl group. Several established organic reactions can achieve this, with the condensation with glyoxylic acid followed by oxidation and decarboxylation being a widely used industrial method for unlabeled vanillin.[3][4][5][6]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from Guaiacol-¹³C₆:

-

Condensation with Glyoxylic Acid: Guaiacol-¹³C₆ undergoes an electrophilic aromatic substitution reaction with glyoxylic acid in an alkaline solution to yield 4-hydroxy-3-methoxymandelic acid-¹³C₆.

-

Oxidative Decarboxylation: The resulting mandelic acid derivative is then oxidized and decarboxylated to afford the final product, Vanillin-¹³C₆.[3]

The overall synthetic scheme is depicted below:

Caption: Proposed synthesis pathway for Vanillin-¹³C₆.

Experimental Protocol

Step 1: Condensation of Guaiacol-¹³C₆ with Glyoxylic Acid

-

In a reaction vessel, dissolve Guaiacol-¹³C₆ in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of glyoxylic acid to the cooled reaction mixture while stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 27-29 °C) for several hours (e.g., 3.5-5 hours).[4]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture containing 4-hydroxy-3-methoxymandelic acid-¹³C₆ is carried forward to the next step.

Step 2: Oxidative Decarboxylation

-

To the reaction mixture from the previous step, add an oxidizing agent (e.g., a copper salt catalyst and air/oxygen).[4]

-

Heat the mixture to facilitate the oxidation and subsequent decarboxylation.

-

The reaction progress is monitored until the formation of Vanillin-¹³C₆ is complete.

-

After the reaction, acidify the mixture to precipitate the crude Vanillin-¹³C₆.

-

The crude product is then collected by filtration.

Step 3: Purification

-

The crude Vanillin-¹³C₆ is purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) or by column chromatography to yield the final product with high chemical purity.[7]

Isotopic Purity Analysis

The determination of the isotopic purity of Vanillin-¹³C₆ is critical to ensure its suitability as an internal standard or tracer. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11]

Quantitative Data

The key specifications for commercially available Vanillin-¹³C₆ are summarized in the table below.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂¹³C₆H₈O₃ | [12] |

| Molecular Weight | 158.10 g/mol | [7][12] |

| CAS Number | 201595-58-6 | [1][7][12][13][14] |

| Isotopic Purity | ≥ 99 atom % ¹³C | [13] |

| Chemical Purity | ≥ 98% | [13] |

Experimental Protocols for Purity Analysis

3.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to confirm the mass of the labeled compound and to quantify the isotopic enrichment.

-

Methodology: A sample of the synthesized Vanillin-¹³C₆ is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ions.

-

Expected Results: Unlabeled vanillin has a monoisotopic mass of approximately 152.05 g/mol . Vanillin-¹³C₆, with six ¹³C atoms, will exhibit a mass shift of +6 Da, resulting in a molecular ion peak at approximately m/z 158.10.[7] The relative intensities of the peaks at m/z 152, 153, etc., compared to the peak at m/z 158 will indicate the level of isotopic enrichment. For an isotopic purity of >99%, the peak at m/z 158 should be the base peak with minimal contributions from lower mass isotopologues.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule and is a powerful tool for confirming the positions and extent of isotopic labeling.

-

Methodology: A solution of the Vanillin-¹³C₆ sample is prepared in a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.[10] A quantitative ¹³C NMR experiment is performed.

-

Expected Results: The ¹³C NMR spectrum of unlabeled vanillin at natural abundance shows eight distinct signals corresponding to the eight carbon atoms in the molecule.[8] For Vanillin-¹³C₆, the signals corresponding to the six aromatic carbons will be significantly enhanced due to the high ¹³C enrichment. The presence of all expected carbon signals with appropriate chemical shifts confirms the structural integrity of the molecule, while the signal intensities, when compared to an internal standard, can be used to quantify the isotopic purity.[8][9]

Workflow for Isotopic Purity Verification

The logical flow for verifying the isotopic purity of synthesized Vanillin-¹³C₆ is outlined in the following diagram.

Caption: Workflow for isotopic purity analysis of Vanillin-¹³C₆.

Conclusion

The synthesis of Vanillin-¹³C₆ with high isotopic purity is achievable through established synthetic routes starting from ¹³C₆-labeled precursors. Rigorous analytical characterization using mass spectrometry and NMR spectroscopy is essential to validate the isotopic enrichment and structural integrity of the final product. This in-depth guide provides the necessary theoretical and practical framework for researchers and professionals working with this important isotopically labeled compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vanillin-13C6 | 201595-58-6 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Site-specific carbon isotope measurements of vanillin reference materials by nuclear magnetic resonance spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Vanillin (ring-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 14. clearsynth.com [clearsynth.com]

Vanillin-13C6: A Technical Guide for Researchers

This technical guide provides essential information on Vanillin-13C6, a stable isotope-labeled compound crucial for a variety of research applications, particularly in analytical chemistry and metabolic studies. This document is intended for researchers, scientists, and professionals in drug development and food science who require detailed technical data and experimental insights.

Core Physicochemical Data

This compound is a labeled form of vanillin where the six carbon atoms of the benzene ring are replaced with the carbon-13 isotope. This isotopic labeling makes it an ideal internal standard for quantitative analysis.

| Property | Value | Source(s) |

| CAS Number | 201595-58-6 | [1][2][3][4][5] |

| Molecular Formula | C₂¹³C₆H₈O₃ | [1][3][5] |

| Molecular Weight | 158.10 g/mol | [2][3][4][6] |

Application in Quantitative Analysis: Stable Isotope Dilution Assay

This compound is extensively utilized as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of vanillin in various matrices.[1] This technique is highly valued for its ability to correct for matrix effects and variations in sample preparation and instrument response. This compound can be employed as a tracer or an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Experimental Protocol: Quantification of Vanillin in Fragrant Vegetable Oils by HS-SPME-GC/MS

The following protocol is a summary of a validated method for the determination of vanillin in vegetable oils using this compound as an internal standard.[1]

1. Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a stock solution of unlabeled vanillin (1.00 x 10⁶ µg/kg) by dissolving 10.0 mg of vanillin in 10 g of a suitable solvent like caprylic capric triglyceride (ODO).[1]

-

Similarly, prepare a stock solution of this compound at the same concentration to be used as the internal standard.[1]

-

Store both stock solutions at 4°C.[1]

2. Calibration Curve Preparation:

-

Create a series of calibration standards by performing serial dilutions of the vanillin stock solution to achieve concentrations ranging from 50 to 5000 µg/kg.[1]

-

Spike each calibration standard with a fixed concentration of the this compound internal standard (e.g., 500 µg/kg).[1]

3. Sample Preparation and Extraction:

-

Accurately weigh a sample of the fragrant vegetable oil.

-

Spike the oil sample with a known amount of the this compound internal standard solution.

-

The extraction of vanillin is performed using headspace solid-phase microextraction (HS-SPME).[1]

4. GC/MS Analysis:

-

Analyze the extracted samples using a Gas Chromatography-Mass Spectrometry (GC/MS) system.

-

For quantification, monitor the following ions (m/z):

-

Data acquisition and processing are performed using appropriate software.[1]

5. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of vanillin to this compound against the concentration of vanillin in the calibration standards.[1]

-

Determine the concentration of vanillin in the oil samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of vanillin using a stable isotope dilution assay with this compound.

Caption: Workflow for Vanillin Quantification using SIDA.

Metabolic Fate of Vanillin

While specific signaling pathways involving this compound as a tracer are not extensively detailed in publicly available literature, the general metabolic pathways of vanillin are of interest. Vanillin metabolism is known to involve cytochrome P450 (CYP) enzymes.[7] Potential metabolic routes include aldehyde deformylation, methoxy dealkylation, and acetal formation.[7] The use of isotopically labeled vanillin, such as this compound, can be instrumental in elucidating these metabolic pathways and understanding the pharmacokinetics of vanillin and its derivatives.

References

- 1. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Improved rapid authentication of vanillin using δ13C and δ2H values [umu.diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Site-specific carbon isotope measurements of vanillin reference materials by nuclear magnetic resonance spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical characteristics of Vanillin-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Vanillin-13C6, a stable isotope-labeled version of vanillin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis and as tracers in metabolic research.

Core Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled form of vanillin where six carbon atoms on the benzene ring are replaced with the Carbon-13 (¹³C) isotope. This isotopic enrichment makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it is chemically identical to unlabeled vanillin but distinguishable by its mass.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | 4-Hydroxy-3-methoxybenzaldehyde-1,2,3,4,5,6-¹³C₆ | [2] |

| CAS Number | 201595-58-6 | [3] |

| Molecular Formula | C₂¹³C₆H₈O₃ | [1] |

| Molecular Weight | 158.10 g/mol | [3][4] |

| Property | Value | Source |

| Appearance | White to light yellow solid/crystals | [1] |

| Melting Point | 81-83 °C | [4] |

| Boiling Point | 170 °C at 15 mmHg | [4] |

| Isotopic Purity | ≥99 atom % ¹³C | [4] |

| Chemical Purity | ≥98% | [3] |

| Mass Shift | M+6 | [4] |

| Solubility | Observation | Source |

| Chloroform | Slightly soluble | |

| Ethyl Acetate | Slightly soluble | |

| Methanol | Slightly soluble | |

| Water | Soluble | |

| Ethanol | Soluble |

| Stability and Storage | Recommendation | Source |

| Powder Storage | -20°C for 3 years, 4°C for 2 years | [1] |

| In Solvent Storage | -80°C for 6 months, -20°C for 1 month | [1] |

| General | Store at room temperature away from light and moisture. Air, light, and moisture sensitive. | [3][5] |

Experimental Protocols

This compound is primarily used as an internal standard in analytical methodologies for the quantification of vanillin in various matrices. Below are detailed protocols for common analytical techniques.

Quantitative Analysis by Headspace-Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME-GC/MS)

This method is suitable for the determination of vanillin in complex matrices like fragrant vegetable oils.[6]

2.1.1. Sample Preparation

-

Prepare a stock solution of this compound as the internal standard (e.g., 1.0 mg/mL in a suitable solvent like methanol).

-

Weigh 4 g of the oil sample into a 20 mL headspace vial.

-

Spike the sample with a known amount of the this compound internal standard stock solution to achieve a final concentration of 500 µg/kg.

-

Seal the vial tightly with a PTFE-faced silicone septum.

2.1.2. HS-SPME Procedure

-

Equilibrate the sample vial at 110°C for 15 minutes with agitation.

-

Expose a 50/30 µm Divinylbenzene/Carboxen on Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 45 minutes at 110°C.

-

Retract the fiber and immediately introduce it into the GC inlet for desorption.

2.1.3. GC/MS Conditions

-

Injector: Splitless mode, 280°C.

-

Desorption Time: 1.5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 160°C at 4°C/min, then ramp to 280°C at 10°C/min and hold for 6 minutes.

-

Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

-

Acquisition: Selected Ion Monitoring (SIM) mode.

-

Vanillin ions (m/z): 150.9, 108.9, 122.8

-

This compound ions (m/z): 157.0, 115.0, 158.0

-

Quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) Spectroscopy

This protocol is used for determining the isotopic ratio and authenticating the origin of vanillin.[2]

2.2.1. Sample Preparation

-

Accurately weigh approximately 100 mg of the vanillin sample.

-

Add 10 mg of a suitable internal standard (e.g., CH₃¹³COONa).

-

Add 5 mg of a relaxation reagent (e.g., Chromium (III) acetylacetonate, Cr(acac)₃).

-

Dissolve the mixture in 0.5 mL of a deuterated solvent (e.g., acetone-d₆).

-

Transfer the solution to a 10 mm outer diameter NMR tube.

2.2.2. NMR Spectroscopy Parameters

-

Spectrometer: Bruker 400 MHz or equivalent.

-

Observe Nucleus: ¹³C.

-

Acquisition Mode: Quantitative with appropriate relaxation delays to ensure full relaxation of all carbon nuclei.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

A sensitive method for the routine monitoring of vanillin in food products.[7]

2.3.1. Sample Preparation and Extraction

-

Homogenize the food sample.

-

Perform a solvent extraction using a suitable solvent (e.g., acetonitrile or methanol).

-

Spike the extract with a known concentration of this compound internal standard.

-

Centrifuge and filter the extract through a 0.22 µm filter before injection.

2.3.2. UHPLC Conditions

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

2.3.3. MS/MS Conditions

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimized for both vanillin and this compound.

Biological Context and Signaling Pathways

While this compound is primarily used as an analytical standard, its unlabeled counterpart, vanillin, exhibits a range of biological activities and has been shown to modulate several key signaling pathways. The metabolic fate of vanillin has also been investigated. Understanding these pathways is crucial for researchers in drug development and life sciences.

Metabolism of Vanillin

Studies in rats have shown that orally administered vanillin is extensively metabolized. The major metabolites are vanillic acid, vanillyl alcohol, and their glucuronide and sulfate conjugates. A smaller portion is excreted as vanilloylglycine. Further degradation can lead to the formation of catechol and 4-methylcatechol.[1]

Figure 1: Simplified metabolic pathway of vanillin.

Modulation of Signaling Pathways

Vanillin has been reported to influence several signaling pathways implicated in inflammation, cancer, and neuroprotection.

3.2.1. Anti-Inflammatory and Neuroprotective Pathways

Vanillin exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation of p65, a key subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines.[8] Additionally, vanillin has been shown to attenuate neuroinflammation by inhibiting the JNK-mediated NF-κB pathway.[4]

Figure 2: Vanillin's inhibition of the JNK/NF-κB signaling pathway.

3.2.2. Anti-Cancer Pathways

In the context of cancer, vanillin has been shown to suppress cancer stem-like phenotypes by inhibiting the Akt signaling pathway. It promotes the degradation of Akt through the ubiquitin-proteasomal pathway, which in turn downregulates pluripotent transcription factors like Oct4 and Nanog.[3] Furthermore, vanillin can inhibit the AP-1 transcription factor activity via the ERK pathway.[6]

Figure 3: Vanillin's inhibitory effects on Akt and ERK signaling pathways in cancer.

Conclusion

This compound is an essential tool for the accurate quantification of vanillin in a wide range of applications, from food authenticity testing to biomedical research. Its well-defined physical and chemical properties, coupled with established analytical protocols, ensure its reliability as an internal standard. Furthermore, the growing body of research on the biological activities of its unlabeled counterpart, vanillin, highlights potential areas of investigation where this compound could be employed as a tracer to further elucidate its metabolic fate and mechanisms of action in complex biological systems. This guide provides a foundational resource for scientists and researchers leveraging the capabilities of stable isotope-labeled compounds in their work.

References

- 1. The metabolism of vanillin and isovanillin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of vanillin carbon isotope delta reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Vanillin-13C6 for Isotopic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available Vanillin-13C6, a stable isotope-labeled compound essential for a range of research applications. This document details the specifications of this compound from various suppliers, outlines key experimental protocols for its use, and presents visual workflows to aid in experimental design and execution.

Introduction to this compound

This compound is a form of vanillin where the six carbon atoms of the benzene ring have been replaced with the stable isotope carbon-13. This isotopic labeling makes it a powerful tool in analytical and metabolic research, primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its distinct mass allows for precise differentiation from its unlabeled counterpart in complex biological matrices.

Commercial Supplier Data for this compound

The following table summarizes the specifications of this compound available from prominent commercial suppliers. This data is intended to facilitate comparison and selection of the most suitable product for your research needs.

| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Available Pack Sizes |

| Sigma-Aldrich (Aldrich) | - | 99 atom % 13C[1][2] | 99% (CP)[1][2] | Contact for details |

| MedChemExpress | HY-N0098S6 | Not specified | Not specified | 1 mg |

| Cambridge Isotope Laboratories, Inc. | CLM-1515 | 99%[3] | >98%[3] | 0.1 g |

| Santa Cruz Biotechnology, Inc. | sc-217849 | Not specified | Not specified | Contact for details |

| BOC Sciences | - | 95%[4] | Not specified | Contact for details |

| Axios Research | AR-V06383 | Not specified | Not specified | Contact for details |

| LGC Standards | TRC-V097510-13C6 | Not specified | Not specified | Contact for details |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. Below are detailed methodologies for its use in GC-MS and LC-MS, as well as a general workflow for 13C metabolic labeling experiments.

Use of this compound as an Internal Standard in GC-MS Analysis

This protocol is adapted from a validated method for the determination of vanillin in fragrant vegetable oils.

a. Preparation of Stock Solutions:

-

Vanillin Standard Stock Solution: Accurately weigh 10.0 mg of unlabeled vanillin and dissolve it in 10 g of a suitable solvent (e.g., caprylic capric triglyceride for oil matrices) to prepare a 1.00 mg/g stock solution. Store at 4°C.

-

This compound Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1.00 mg/g using the same solvent. Store at 4°C.

b. Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking a blank matrix with the vanillin standard stock solution to achieve a concentration range of 50 to 5000 µg/kg.

-

Add a fixed concentration of the this compound internal standard (e.g., 500 µg/kg) to each calibration standard.

c. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place a known amount of the sample (e.g., 1.0 g of oil) into a 20 mL headspace vial.

-

Add the this compound internal standard.

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 min).

-

Expose a SPME fiber to the headspace for a defined period (e.g., 30 min) to adsorb the analytes.

d. GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the GC inlet.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Optimize for the separation of vanillin. A typical program might be: hold at 50°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Vanillin: m/z 152 (quantifier), 137, 109.

-

This compound: m/z 158 (quantifier), 143, 115.

-

-

e. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the vanillin quantifier ion to the peak area of the this compound quantifier ion against the concentration of vanillin.

-

Determine the concentration of vanillin in the samples using the calibration curve.

General Workflow for a 13C Metabolic Labeling Experiment

This workflow provides a general framework for tracing the metabolic fate of a 13C-labeled substrate.

a. Experimental Design:

-

Tracer Selection: Choose a 13C-labeled substrate (e.g., [U-13C6]glucose) based on the metabolic pathway of interest.

-

Labeling Strategy: Decide between steady-state labeling (cells are cultured in the presence of the labeled substrate for a long period to achieve isotopic equilibrium) or kinetic flux analysis (monitoring the incorporation of the label over time).

b. Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with a medium containing the 13C-labeled substrate.

-

Incubate the cells for the predetermined labeling period.

c. Metabolite Extraction:

-

Quench metabolic activity rapidly, typically by using cold methanol or by flash-freezing the cells in liquid nitrogen.

-

Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

d. Analytical Measurement (LC-MS or GC-MS):

-

Analyze the extracted metabolites to determine the mass isotopologue distribution (the relative abundance of molecules with different numbers of 13C atoms).

e. Data Analysis and Interpretation:

-

Correct the raw data for the natural abundance of 13C.

-

Calculate the fractional contribution of the tracer to different metabolites.

-

Use metabolic flux analysis (MFA) software to model and quantify the fluxes through the metabolic pathways.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of ¹³C in Vanillin for Authentication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of the stable isotope carbon-13 (¹³C) in vanillin. The isotopic signature of vanillin serves as a critical tool for verifying its origin, distinguishing between natural, synthetic, and biosynthetic sources. This is of paramount importance in the food, fragrance, and pharmaceutical industries where authenticity and quality are rigorously regulated. This document outlines the quantitative ¹³C data, detailed experimental protocols for its measurement, and the biochemical pathways influencing its isotopic composition.

Quantitative Isotopic Data

The ¹³C content in vanillin is typically expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The δ¹³C value is primarily influenced by the photosynthetic pathway of the carbon source and the subsequent chemical or biochemical synthesis route. Vanillin derived from the Vanilla orchid, a Crassulacean Acid Metabolism (CAM) plant, exhibits a distinct δ¹³C range compared to vanillin synthesized from C3 or C4 plants, or from petrochemical precursors.[1][2]

Below is a summary of typical δ¹³C values for vanillin from various origins. These values represent the bulk isotopic composition of the entire molecule. Site-specific isotopic analysis, particularly of the methoxy group (OCH₃), can provide further discriminatory power.[3]

| Source of Vanillin | Precursor/Plant Type | Photosynthetic Pathway | Typical Bulk δ¹³C (‰ vs VPDB) | Site-Specific δ¹³C (OCH₃) (‰ vs VPDB) |

| Natural | ||||

| Vanilla planifolia, Vanilla tahitensis | Vanilla Orchid | CAM | -14.6 to -22.2[1] | -7 to -26[3] |

| Biosynthetic | ||||

| Ferulic Acid (from rice) | Rice | C3 | -35.4 to -37.9[4] | around -50[3] |

| Ferulic Acid (from corn) | Corn | C4 | around -19.5 | around -23[3] |

| Glucose (from corn) | Corn | C4 | around -12.5[2] | around -15[3] |

| Curcumin | Turmeric | C3 | -37.8 to -27.8 | Not widely reported |

| Eugenol | Clove | C3 | -37.8 to -27.8 | Not widely reported |

| Synthetic | ||||

| Guaiacol | Petrochemical | - | -24.9 to -36.2[1] | -19 to -53[3] |

| Lignin | Wood Pulp (C3 Trees) | C3 | -26.5 to -28.7[5] | -19 to -28 |

Experimental Protocols for ¹³C Abundance Determination

The determination of ¹³C abundance in vanillin is primarily achieved through two sophisticated analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the most common method for bulk ¹³C analysis. For site-specific analysis of the methoxy group, it is often coupled with Gas Chromatography-Combustion (GC-C-IRMS).

2.1.1. Bulk ¹³C Analysis by Elemental Analyzer-IRMS (EA-IRMS)

-

Principle: The solid vanillin sample is combusted at a high temperature in the presence of oxygen, converting all carbon to CO₂ gas. The CO₂ is then purified and introduced into the mass spectrometer, where the ratio of ¹³CO₂ to ¹²CO₂ is measured.

-

Sample Preparation:

-

Approximately 0.5-1.0 mg of pure vanillin is weighed into a tin capsule.

-

The capsule is sealed and placed in an autosampler.

-

-

Instrumentation: An elemental analyzer coupled to a continuous-flow isotope ratio mass spectrometer.

-

Typical Parameters:

-

Combustion furnace temperature: ~1000 °C

-

Reduction furnace temperature: ~650 °C

-

Reference gas: High-purity CO₂ with a known isotopic composition.

-

-

Calibration: The system is calibrated using international standards with known δ¹³C values (e.g., IAEA-CH-6, NBS 22).

2.1.2. Site-Specific ¹³C Analysis of the Methoxy Group by GC-C-IRMS

-

Principle: This method targets the methoxy group of vanillin. The vanillin is chemically cleaved to release the methoxy group as methyl iodide (CH₃I). The CH₃I is then separated by gas chromatography, combusted to CO₂, and analyzed by IRMS.

-

Sample Preparation (Zeisel Reaction):

-

Approximately 2-5 mg of vanillin is placed in a crimp-top glass vial.

-

0.25 mL of 57% aqueous hydriodic acid (HI) is added.

-

The vial is sealed and incubated at 130 °C for 30 minutes.

-

The headspace containing the generated CH₃I is sampled for GC injection.

-

-

Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer.

-

Typical GC Parameters:

-

Injector temperature: 250 °C

-

Column: A non-polar or mid-polar capillary column suitable for separating volatile compounds.

-

Oven program: An appropriate temperature gradient to ensure good separation of CH₃I from other potential reaction byproducts.

-

Carrier gas: Helium.

-

-

Data Analysis: The δ¹³C value of the methoxy carbon is determined from the isotopic analysis of the CH₃I peak.

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

Quantitative ¹³C NMR (qNMR) allows for the determination of the ¹³C abundance at each carbon position within the vanillin molecule, providing a detailed isotopic fingerprint.

-

Principle: The area of each carbon signal in a ¹³C NMR spectrum, under quantitative conditions, is proportional to the number of ¹³C nuclei at that position. By comparing the signal intensities, the relative ¹³C distribution can be determined.

-

Sample Preparation:

-

Approximately 250 mg of vanillin is dissolved in a deuterated solvent (e.g., acetone-d₆).

-

A relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), is added to ensure full relaxation of all carbon nuclei between pulses, which is crucial for accurate quantification.

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

NMR Acquisition Parameters (for quantitative analysis):

-

Pulse Sequence: Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) while maintaining proton decoupling.

-

Flip Angle: A 90° pulse angle is typically used.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbon nuclei) is essential. For vanillin, this can be up to 60 seconds or more.

-

Number of Scans: A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.

-

-

Data Analysis: The integral of each carbon signal is carefully measured. The site-specific isotopic composition is then calculated relative to the bulk ¹³C abundance determined by IRMS.

Visualizing the Workflow and Biosynthetic Pathway

The following diagrams illustrate the logical workflow for determining the origin of vanillin based on its ¹³C abundance and the biosynthetic pathway that establishes this isotopic signature in plants.

Caption: Workflow for determining vanillin origin via ¹³C analysis.

The natural abundance of ¹³C in vanillin is a direct consequence of the carbon fixation pathway of the source plant and the enzymatic reactions of the biosynthetic pathway. In Vanilla planifolia, vanillin is synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

Caption: Vanillin biosynthesis via the phenylpropanoid pathway.

Kinetic isotope effects during these enzymatic transformations can lead to slight variations in the ¹³C distribution within the vanillin molecule, providing a more detailed fingerprint for authentication. The initial carbon fixation process (C3, C4, or CAM) establishes the bulk ¹³C signature of the precursor molecules, which is then subtly modified by the biosynthetic enzymes.

References

In-Depth Technical Guide: Safety Data Sheet for Vanillin-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Vanillin-13C6. The information is compiled from safety data sheets and product information from reputable chemical suppliers. This document is intended to provide essential information for the safe use of this compound in a laboratory or research setting.

Section 1: Chemical Identification and Properties

This compound is a stable, isotopically labeled form of vanillin, where the six carbon atoms of the benzene ring are replaced with the 13C isotope.[1][2] This labeling makes it a valuable tool in various research applications, including as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Table 1: Physicochemical and General Data for this compound

| Property | Value | Source(s) |

| Chemical Name | 4-hydroxy-3-methoxy-(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carbaldehyde | [3] |

| Synonyms | p-Vanillin-13C6; m-Methoxy-p-hydroxybenzaldehyde-13C6; Vanillin-(phenyl-13C6) | [1] |

| Molecular Formula | C₂ ¹³C₆H₈O₃ | [2] |

| Molecular Weight | 158.10 g/mol | [2][4] |

| CAS Number | 201595-58-6 | [2][4] |

| Appearance | Solid | |

| Isotopic Purity | 99 atom % ¹³C | |

| Chemical Purity | 98-99% | [4] |

| Melting Point | 81-83 °C | |

| Boiling Point | 170 °C at 15 mmHg | |

| Flash Point | 159.8 - 160.8 °C (closed cup) | |

| Solubility | 10 mM in DMSO | [2] |

| Storage Temperature | Room temperature, away from light and moisture | [4][5] |

Section 2: Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The primary hazards are related to eye irritation.[6] To the best of current knowledge, the chemical, physical, and toxicological properties of this isotopically labeled compound have not been as thoroughly investigated as its unlabeled counterpart.[5]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Pictogram | GHS07 | ||

| Signal Word | Warning | ||

| Hazard Statements | H319 | Causes serious eye irritation. | [6] |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [6] |

| P280 | Wear protective gloves/ eye protection/ face protection. | [6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | [6] |

Table 3: Potential Health Effects

| Exposure Route | Potential Effects | Source(s) |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | [5] |

| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | [5] |

| Eye Contact | Causes serious eye irritation. | [5][6] |

| Ingestion | Harmful if swallowed. | [5] |

Section 3: Experimental Protocols and Handling

Safe Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound in a research environment.

Caption: A workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

General Advice: Consult a physician and provide them with this safety data sheet.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5]

-

Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[5]

-

Hand Protection: Compatible chemical-resistant gloves.[5]

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator (such as a type N95 dust mask) should be used.

Section 4: Application in Research

The primary utility of this compound lies in its application as an internal standard or tracer in scientific research.[1] The diagram below illustrates the relationship between its isotopic labeling and its use in quantitative analytical methods.

Caption: The role of isotopic labeling in this compound's research applications.

Section 5: Fire and Reactivity

Table 4: Fire and Reactivity Data

| Parameter | Information | Source(s) |

| Flammability | Combustible solid | |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [5] |

| Hazardous Combustion Products | Carbon oxides | [5] |

| Incompatible Materials | Strong oxidizing agents | [5] |

Section 6: Accidental Release and Disposal

-

Accidental Release: In the event of a spill, avoid dust formation.[5] Pick up and arrange for disposal without creating dust.[5] Use appropriate personal protective equipment during cleanup.[5] Prevent the material from entering drains.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet provided by the manufacturer. Always refer to the original SDS for the most complete and up-to-date information.

References

Vanillin-13C6: A Technical Guide to Isotopic Labeling, Applications, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vanillin-13C6, a stable isotope-labeled internal standard and tracer crucial for quantitative analysis and metabolic research. This document details its specific isotopic labeling pattern, provides a plausible synthetic pathway, outlines a standard experimental protocol for its use in mass spectrometry, and illustrates its application in metabolic studies.

Core Concepts: Isotopic Labeling in this compound

This compound is a synthetic form of vanillin where the six carbon atoms of the aromatic phenyl ring have been replaced with the heavy isotope of carbon, ¹³C. This substitution results in a molecule that is chemically identical to natural vanillin but has a molecular weight that is 6 Daltons higher. This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry-based methods.

The precise labeling pattern ensures that the isotopic label is stable and does not exchange under typical experimental conditions. The primary application of this labeled compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of unlabeled vanillin in complex matrices.[1][2] It can also be employed as a tracer to investigate the metabolic fate of vanillin in biological systems.

Quantitative Data Summary

The key quantitative parameters for this compound are its isotopic purity and the mass spectrometric ions used for its detection and quantification.

| Parameter | Value | Description | Source |

| Labeling Pattern | Phenyl-13C6 | All six carbon atoms in the benzene ring are ¹³C. | Internal Knowledge |

| Isotopic Purity | ≥99 atom % ¹³C | The percentage of molecules containing the ¹³C label at all six specified positions. | Internal Knowledge |

| Mass Shift | M+6 | The molecular weight is increased by 6 units compared to unlabeled vanillin. | Internal Knowledge |

| Molecular Formula | ¹³C₆H₈O₃ | Internal Knowledge | |

| Molecular Weight | 158.10 g/mol | Internal Knowledge | |

| GC-MS Monitoring Ions (m/z) | 157.0, 115.0, 158.0 | Selected ions for quantification and confirmation in Selected Ion Monitoring (SIM) mode. | [1] |

| Unlabeled Vanillin Ions (m/z) | 150.9, 108.9, 122.8 | Corresponding ions for monitoring the unlabeled analyte. | [1] |

Synthesis Pathway

While specific proprietary synthesis methods may vary, a plausible and chemically sound synthetic route for this compound starts with a commercially available ¹³C-labeled precursor, such as [¹³C₆]-Phenol.[3][4] The synthesis would then proceed through steps to introduce the required functional groups (methoxy and aldehyde) onto the labeled aromatic ring. A common industrial synthesis of unlabeled vanillin from guaiacol and glyoxylic acid provides a model for this process.

Below is a diagram illustrating a hypothetical, logical synthesis workflow for this compound.

Caption: A logical workflow for the synthesis of this compound from a labeled precursor.

Experimental Protocols

This compound is most frequently used as an internal standard for stable isotope dilution analysis (SIDA). The following is a representative protocol for the quantification of vanillin in a food matrix using LC-MS/MS.

Quantification of Vanillin in Food Samples using LC-MS/MS with this compound Internal Standard

Objective: To accurately quantify the concentration of vanillin in a sample by correcting for matrix effects and variations in sample preparation and instrument response.

Materials:

-

Vanillin analytical standard

-

This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

LC/MS grade methanol, acetonitrile, and water

-

Formic acid

-

Centrifuge tubes (50 mL)

-

Vortex mixer and centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ)

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of calibration standards by diluting the vanillin analytical standard stock solution to concentrations ranging from 50 to 5,000 µg/kg.

-

Spike a fixed amount of the this compound internal standard solution into each calibration standard.

-

-

Sample Preparation:

-

Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known volume of the this compound internal standard solution.

-

Add 10 mL of an appropriate extraction solvent (e.g., methanol or acidified water/acetonitrile).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 5000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate vanillin from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Vanillin: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 153 -> 93).[6]

-

This compound (IS): Monitor the corresponding transition for the labeled standard (e.g., m/z 159 -> 99). Note: Exact m/z values may vary based on adduct formation.

-

-

Optimize ion source parameters (e.g., capillary voltage, gas temperatures, gas flows) for maximum signal intensity.[5]

-

-

-

Data Analysis:

-

Integrate the peak areas for both the vanillin and this compound MRM transitions.

-

Calculate the ratio of the peak area of vanillin to the peak area of this compound for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the vanillin standards.

-

Determine the concentration of vanillin in the samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for quantitative analysis using this compound.

Application in Metabolic Tracing

This compound can be used as a tracer to study its metabolic fate in various organisms. In humans and other mammals, vanillin is primarily metabolized through oxidation to vanillic acid or reduction to vanillyl alcohol, followed by conjugation (e.g., glucuronidation or sulfation) and excretion.[7] By introducing this compound into a biological system, researchers can track the appearance of ¹³C-labeled metabolites using mass spectrometry, thereby elucidating the pathways and rates of its conversion.

Caption: A signaling pathway diagram of this compound metabolism.

References

- 1. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]

- 3. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Vanillin-13C6 for Researchers

This technical guide provides an in-depth overview of Vanillin-13C6, a stable isotope-labeled compound essential for quantitative research in various scientific disciplines, particularly in the fields of food science, pharmacology, and metabolomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement, analytical applications, and relevant biological pathways.

Introduction to this compound

This compound is a labeled form of vanillin (4-hydroxy-3-methoxybenzaldehyde) where six carbon atoms on the benzene ring are replaced with the stable isotope carbon-13. This isotopic enrichment makes it an ideal internal standard for quantitative analysis of vanillin by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical properties are nearly identical to unlabeled vanillin, but its increased mass allows for clear differentiation in analytical instrumentation, ensuring accurate and precise quantification of the target analyte in complex matrices.

Sourcing and Pricing of Research-Grade this compound

For research purposes, acquiring high-purity this compound is crucial. Several reputable suppliers offer this compound in various research quantities. The pricing can vary based on the quantity, isotopic purity, and the supplier. Below is a summary of available information from prominent suppliers.

| Supplier | Product Name/Number | CAS Number | Isotopic Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (Aldrich) | Vanillin-(phenyl-13C6) | 201595-58-6 | 99 atom % 13C | Custom packaging available | Contact for pricing |

| Cambridge Isotope Laboratories, Inc. | Vanillin (ring-¹³C₆, 99%) / CLM-1515 | 201595-58-6 | 99% | 0.1 g | $1,398 |

| MedChemExpress | This compound | 201595-58-6 | >99% | 1 mg | Contact for quote |

| Santa Cruz Biotechnology | This compound | 201595-58-6 | Not specified | Contact for availability | Contact for pricing |

| US Biological Life Sciences | This compound | 201595-58-6 | Not specified | 1mg | Contact for pricing |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols for Quantitative Analysis

This compound is primarily used as an internal standard to correct for variations in sample preparation and instrument response. Below are detailed methodologies for its application in GC-MS, LC-MS/MS, and NMR.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS)

This method is suitable for the analysis of volatile compounds like vanillin in complex matrices such as fragrant vegetable oils.

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare stock solutions of unlabeled vanillin and this compound (internal standard) in a suitable solvent, such as methanol or a vanillin-free oil matrix (e.g., caprylic capric triglyceride), at a concentration of approximately 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by spiking a blank matrix with varying concentrations of unlabeled vanillin. Add a fixed concentration of the this compound internal standard to each calibration standard.

-

Sample Preparation: Homogenize the sample and add a known amount of the this compound internal standard.

2. HS-SPME Procedure:

-

Place a known amount of the prepared sample or calibration standard into a headspace vial.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Vanillin: m/z 152 (quantifier), 151, 137 (qualifiers).

-

This compound: m/z 158 (quantifier), 157, 143 (qualifiers).

-

-

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the vanillin quantifier ion to the peak area of the this compound quantifier ion against the concentration of vanillin in the calibration standards.

-

Determine the concentration of vanillin in the samples by using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of vanillin in various food and biological matrices.

1. Preparation of Standards and Samples:

-

Follow a similar procedure as described for GC-MS to prepare stock solutions, calibration standards, and samples with the this compound internal standard.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute vanillin, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (vanillin can be detected in both, but positive mode is common).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Vanillin: Precursor ion (e.g., [M+H]+ at m/z 153.1) to product ions (e.g., m/z 137.1, 109.1).

-

This compound: Precursor ion (e.g., [M+H]+ at m/z 159.1) to product ions (e.g., m/z 143.1, 115.1).

-

Note: The specific MRM transitions should be optimized for the instrument being used.

-

-

3. Quantification:

-

Similar to the GC-MS method, create a calibration curve based on the peak area ratios of the analyte to the internal standard and use it to calculate the vanillin concentration in the unknown samples.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate quantification without the need for an identical internal standard, though a certified reference material is often used for traceability.

1. Sample Preparation:

-

Accurately weigh a known amount of the sample and a certified reference material (e.g., maleic acid) into an NMR tube.

-

Dissolve the sample and reference material in a known volume of a deuterated solvent (e.g., DMSO-d6 or acetone-d6).

-

Add a relaxation agent (e.g., chromium(III) acetylacetonate) to shorten the T1 relaxation times and reduce the experiment time.

2. NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A quantitative 1H or 13C NMR experiment. For 13C qNMR, an inverse-gated decoupling pulse sequence is used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

Key Parameters:

-

Pulse Angle: 90°.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio.

-

3. Quantification:

-

Integrate the signals corresponding to vanillin and the certified reference material.

-

The concentration of vanillin can be calculated using the following formula:

C_vanillin = (I_vanillin / N_vanillin) * (N_ref / I_ref) * (MW_vanillin / MW_ref) * (m_ref / m_sample)

Where:

-

C = concentration

-

I = integral value

-

N = number of protons (for 1H qNMR) or carbons (for 13C qNMR) for the integrated signal

-

MW = molecular weight

-

m = mass

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the context of vanillin research. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Vanillin Biosynthesis via the Phenylpropanoid Pathway

Methodological & Application

Application Notes and Protocols for the Use of Vanillin-13C6 as an Internal Standard in LC-MS

These application notes provide a detailed protocol for the quantitative analysis of vanillin in food matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with Vanillin-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is the state-of-the-art approach for achieving the highest precision and accuracy in analytical results.[1]

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract and a widely used flavoring agent in food, beverages, and pharmaceuticals.[1][2] Accurate quantification of vanillin is crucial for quality control, regulatory compliance, and authenticity assessment. For instance, in China, the addition of vanillin to infant formula for infants aged 0-6 months is prohibited.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of vanillin.[3][4][5] To compensate for matrix effects and variations in sample preparation and instrument response, a stable isotope-labeled internal standard, such as this compound, is employed.[1][6] this compound is an ideal internal standard as it co-elutes with the analyte and has a similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).[2][6]

Principle of Internal Standard Quantification

The use of a stable isotope-labeled internal standard (IS) is a robust method for quantification in LC-MS. A known amount of the IS (this compound) is added to all samples, calibrators, and quality controls. The analyte (vanillin) is then quantified by comparing the ratio of its peak area to the peak area of the IS. This ratiometric approach corrects for potential losses during sample preparation and variations in injection volume and instrument response.

Caption: Logical relationship for quantification using an internal standard.

Experimental Protocols

This protocol is a representative method for the analysis of vanillin in dairy products, adapted from various validated methods.[3][7]

3.1. Reagents and Materials

-

Vanillin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, e.g., Milli-Q)

-

Formic acid (LC-MS grade)

-

n-Hexane (analytical grade)

-

Sodium chloride (NaCl)

-

50 mL centrifuge tubes

-

Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa)[7]

3.2. Preparation of Standard Solutions

-

Vanillin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of vanillin standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the vanillin stock solution with a methanol/water mixture. Spike each calibration standard with the internal standard stock solution to a final concentration of 500 µg/kg.[2] A typical calibration range is 50 to 5000 µg/kg.[2][7]

3.3. Sample Preparation (Liquid-Liquid Extraction)

This procedure is optimized for dairy products and infant formula.[3][7]

-

Weigh 1.0 g of the sample into a 50 mL centrifuge tube.[7]

-

Add 10 mL of water and vortex to dissolve the sample. For infant formula and cereal powder, add 40 µL of HCl.[7]

-

Add a known amount of the this compound internal standard solution.

-

Add 20 mL of acetonitrile and vortex for 1 minute, followed by ultrasonication for 30 minutes.[7]

-

Add 2 g of NaCl, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.[7]

-

Transfer the supernatant (acetonitrile layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol and dilute to 10 mL with water.[7]

-

For further cleanup, perform Solid Phase Extraction (SPE). Condition a Bond Elut Plexa SPE cartridge (60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water. Load the sample extract onto the cartridge. Wash with 5 mL of water and elute the analytes with methanol.[7]

-

Dry the eluate with nitrogen and reconstitute in a suitable volume of the mobile phase (e.g., 80:20 water:methanol).[7]

-

Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

Caption: Experimental workflow for sample preparation.

3.4. LC-MS/MS Instrumental Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | Start at 10% B, ramp to 90% B, hold, and re-equilibrate |

Mass Spectrometry (MS) Parameters:

The analysis is performed in Multiple Reaction Monitoring (MRM) mode using an electrospray ionization (ESI) source in positive mode.[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Vanillin | 153.1 | 93.1 | Optimized value |

| This compound | 159.0 | 99.0 | Optimized value |

Note: The specific collision energy should be optimized for the instrument in use to achieve maximum sensitivity.

Data Presentation and Method Performance

The use of this compound as an internal standard allows for robust and reliable quantification.

Method Validation Data:

The following table summarizes typical performance characteristics of LC-MS/MS methods for vanillin analysis.

| Parameter | Typical Value | Reference |

| Linearity (r²) | ≥ 0.999 | [2] |

| Limit of Detection (LOD) | 6.2 - 20.1 µg/kg | [3] |